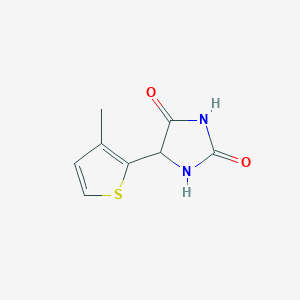
3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group, a sulfonyl group, and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 3-chloropyridine-4-amine.
Sulfonylation: The 3-chloropyridine-4-amine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Piperazine Introduction: The final step involves the reaction of the sulfonylated intermediate with 4-methylpiperazine to form the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific properties.
Biological Studies: It is employed in biological assays to study its effects on various biological pathways and targets.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-methylpiperazin-1-yl)aniline
- 5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1H-benzo[d]-imidazole hydrochloride
- 2-{5-[(4-ethylpiperazin-1-yl)-sulfonyl]-2-methoxyphenyl}-1H-benzo[d]imidazole hydrochloride
Uniqueness
3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine is unique due to the specific combination of functional groups it possesses
Eigenschaften
Molekularformel |
C10H15ClN4O2S |
|---|---|
Molekulargewicht |
290.77 g/mol |
IUPAC-Name |
3-chloro-5-(4-methylpiperazin-1-yl)sulfonylpyridin-4-amine |
InChI |
InChI=1S/C10H15ClN4O2S/c1-14-2-4-15(5-3-14)18(16,17)9-7-13-6-8(11)10(9)12/h6-7H,2-5H2,1H3,(H2,12,13) |
InChI-Schlüssel |
MOJYIICFGOXMCV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


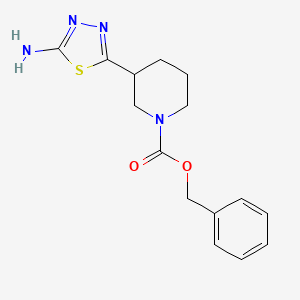
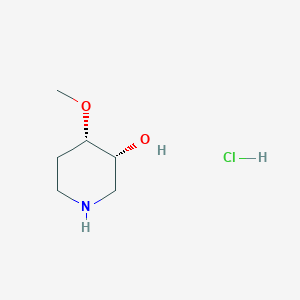
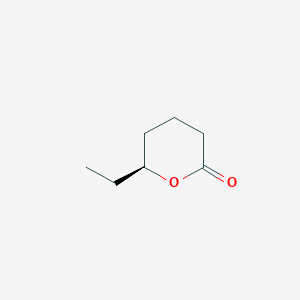
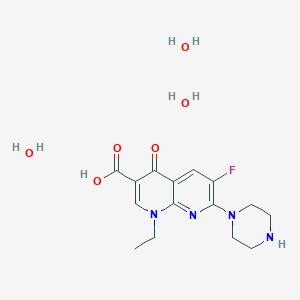
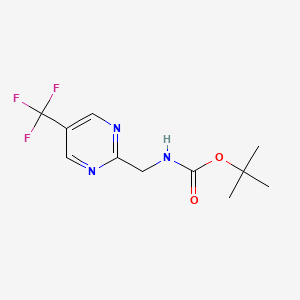
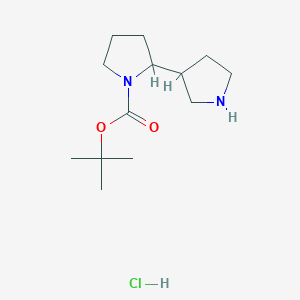


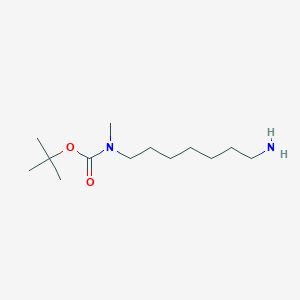
![3-[(4-methoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B15060230.png)
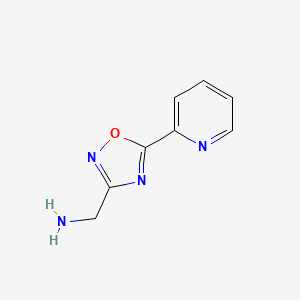
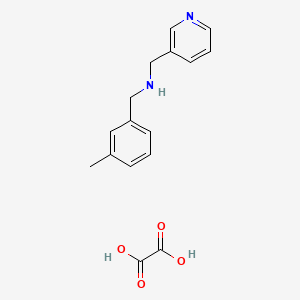
![methyl (3aS,4S,6S,6aS)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B15060261.png)
